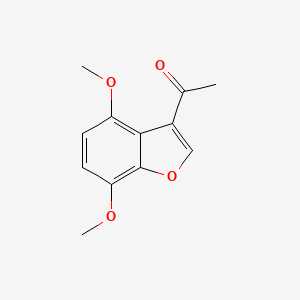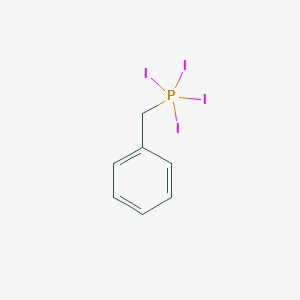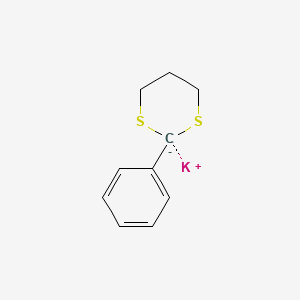
Glycine, glycylglycylglycylglycylglycylglycylglycylglycyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, glycylglycylglycylglycylglycylglycylglycylglycyl-: is a peptide composed of multiple glycine units. Glycine itself is the simplest amino acid, with a single hydrogen atom as its side chain. This compound is a polypeptide, specifically a nonapeptide, consisting of nine glycine residues linked together. Glycine is known for its role in protein synthesis and as an inhibitory neurotransmitter in the central nervous system .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of glycine peptides, including Glycine, glycylglycylglycylglycylglycylglycylglycylglycyl-, typically involves the stepwise addition of glycine units. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the peptide is assembled on a solid resin, with each glycine unit being added sequentially. The reaction conditions often involve the use of coupling reagents such as carbodiimides and protecting groups to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of glycine peptides can be scaled up using automated peptide synthesizers, which streamline the process of adding amino acid residues. The use of high-performance liquid chromatography (HPLC) is common for purifying the final product. The production process must ensure high purity and yield, which is critical for applications in research and industry .
化学反応の分析
Types of Reactions: Glycine peptides can undergo various chemical reactions, including:
Oxidation: Glycine residues can be oxidized to form diketopiperazines.
Reduction: Reduction reactions can modify the peptide backbone or side chains.
Substitution: Substitution reactions can introduce different functional groups into the peptide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Alkyl halides or acyl chlorides for introducing new functional groups.
Major Products:
Oxidation: Formation of diketopiperazines.
Reduction: Modified peptides with reduced functional groups.
Substitution: Peptides with new functional groups introduced.
科学的研究の応用
Chemistry: Glycine peptides are used as model compounds in studying peptide chemistry and protein folding. They serve as building blocks for more complex peptides and proteins .
Biology: In biological research, glycine peptides are used to study protein-protein interactions and enzyme-substrate interactions. They are also used in the development of peptide-based drugs .
Medicine: Glycine peptides have potential therapeutic applications, including as inhibitors of specific enzymes or as carriers for drug delivery. Their role as neurotransmitters also makes them relevant in neurological research .
Industry: In the industrial sector, glycine peptides are used in the production of biodegradable materials and as additives in various formulations .
作用機序
Glycine peptides exert their effects primarily through interactions with glycine receptors and other proteins. In the central nervous system, glycine acts as an inhibitory neurotransmitter by binding to glycine receptors, leading to the opening of chloride channels and hyperpolarization of neurons. This action helps regulate neuronal excitability and prevent excessive neuronal firing .
類似化合物との比較
Glycylglycine: A dipeptide of glycine, simpler than the nonapeptide.
Glycylglycylglycine: A tripeptide of glycine, also simpler than the nonapeptide.
Uniqueness: Glycine, glycylglycylglycylglycylglycylglycylglycylglycyl- is unique due to its length and the repetitive nature of its glycine units. This repetitive structure can influence its physical and chemical properties, making it distinct from shorter glycine peptides .
特性
CAS番号 |
65042-71-9 |
|---|---|
分子式 |
C18H29N9O10 |
分子量 |
531.5 g/mol |
IUPAC名 |
2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C18H29N9O10/c19-1-10(28)20-2-11(29)21-3-12(30)22-4-13(31)23-5-14(32)24-6-15(33)25-7-16(34)26-8-17(35)27-9-18(36)37/h1-9,19H2,(H,20,28)(H,21,29)(H,22,30)(H,23,31)(H,24,32)(H,25,33)(H,26,34)(H,27,35)(H,36,37) |
InChIキー |
BQUNQZMKFSPWMZ-UHFFFAOYSA-N |
正規SMILES |
C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Bromospiro[3.4]oct-5-ene](/img/structure/B14504551.png)











